3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl group substituted with a 4-methylpiperidine moiety and methyl groups at the 3- and 4-positions of the aromatic ring.
Properties
IUPAC Name |
3,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-4-6-16(7-5-10)21(19,20)14-9-13(15(17)18)8-11(2)12(14)3/h8-10H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYSSRRWOHJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the following steps:
Formation of the benzoic acid core: The starting material, 3,4-dimethylbenzoic acid, is prepared through the Friedel-Crafts acylation of toluene with acetyl chloride, followed by oxidation.
Sulfonylation: The benzoic acid derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Piperidine substitution: The sulfonylated benzoic acid is then reacted with 4-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
Pharmaceutical Applications
3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has shown potential as a pharmacological agent . It acts as an inhibitor of specific enzymes, which can be pivotal in treating various diseases. The compound's sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development.
Table 1: Pharmacological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Antifungal Activity | Disrupts fungal cell wall synthesis | |
| Antibacterial Activity | Inhibits bacterial growth |
Agricultural Applications
The compound is also noted for its fungicidal properties . It is part of formulations that target various plant pathogens, enhancing crop protection strategies.
Case Study: Fungicidal Mixtures
In a study involving fungicidal mixtures, this compound was combined with other active ingredients to improve efficacy against resistant fungal strains. The results indicated a significant increase in protective effects when used in lower concentrations compared to traditional fungicides.
Table 2: Efficacy Against Fungal Strains
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 4-methylpiperidin-1-ylsulfonyl substituent. Below is a comparative analysis with similar sulfonamide-containing benzoic acid derivatives:
Key Observations:
- Chlorine atoms in CAS 31914-94-0 enhance electrophilicity, which may influence reactivity in agrochemical applications . Compound 9c () incorporates a benzimidazole core, broadening its utility in medicinal chemistry but increasing molecular complexity .
- The sodium salt form of 9c improves solubility, a critical factor for intravenous formulations .
Biological Activity
3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid core substituted with both methyl and piperidine moieties, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Protein Kinases : It has been identified as a potential inhibitor of various protein kinases involved in cell cycle regulation, particularly the mitotic checkpoint kinases. This inhibition can lead to increased chromosomal instability in cancer cells, promoting apoptosis and reducing tumor growth .
- Modulation of Cellular Signaling Pathways : The compound affects several signaling pathways associated with cell proliferation and survival. For instance, it has been shown to interfere with pathways linked to oncogenesis, making it a candidate for cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune response pathways .
Antitumor Activity
A series of in vitro and in vivo studies have demonstrated the antitumor efficacy of this compound:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.
These results indicate a promising potential for this compound as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential in reducing inflammation:
- Cytokine Inhibition : It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound resulted in a partial response in 30% of participants after three cycles of treatment .
- Case Study 2 : In a preclinical model of rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and inflammatory markers compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid with high purity?
Methodological Answer: The synthesis typically involves:
Sulfonation : Introduce the sulfonyl group to the benzoic acid backbone using chlorosulfonic acid or sulfur trioxide under controlled conditions.
Coupling with 4-methylpiperidine : React the sulfonyl chloride intermediate with 4-methylpiperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to avoid side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Purity can exceed 95% with rigorous drying of intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C4, sulfonyl linkage at C5). Look for deshielded protons near the sulfonyl group (δ 7.5–8.5 ppm).
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M–H]⁻ at m/z 353.2 (calculated for C₁₅H₂₁NO₄S).
- X-ray Crystallography (if crystalline): Resolve structural ambiguities, such as sulfonyl group geometry, using single-crystal analysis (e.g., R factor <0.05) .
Q. How can researchers determine solubility profiles for formulation or biological testing?
Methodological Answer:
- Solvent Screening : Test solubility in polar (e.g., DMSO, methanol) and aqueous buffers (pH 1.2–7.4). The compound is sparingly soluble in water but dissolves in DMSO (>50 mg/mL).
- Buffer Preparation : Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for stability studies .
- Quantification : UV-Vis spectroscopy at λmax ~260 nm (aromatic π→π* transitions) to measure concentration in saturated solutions .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified methyl groups (e.g., ethyl, trifluoromethyl at C3/C4) or alternative heterocycles (e.g., piperazine instead of 4-methylpiperidine).
- Biological Assays : Test antibacterial activity (e.g., Staphylococcus aureus MIC assays) to correlate substituent changes with efficacy. Reference derivatives from analogous sulfonamide studies .
- Computational Modeling : Perform docking studies (e.g., with bacterial enoyl-ACP reductase) to predict binding affinities. Validate with experimental IC₅₀ values.
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent pH (e.g., pH 6.5 ammonium acetate buffer), temperature (37°C), and solvent (≤1% DMSO) .
- Verify Purity : Re-analyze disputed batches via HPLC (e.g., detect impurities like 4-hydroxybenzoic acid at <0.1%) .
- Control for Stability : Test compound degradation under assay conditions (e.g., UV light, oxidative stress) using LC-MS .
Q. What strategies improve compound stability during storage or in vivo studies?
Methodological Answer:
- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.0) to prevent hydrolysis of the sulfonyl group.
- Light Protection : Store in amber vials at –20°C; sulfonamides are prone to photodegradation.
- Buffered Solutions : Use sodium 1-octanesulfonate buffer (pH 4.6) for short-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
